molecular formula C10H10O5 B8580284 (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

Cat. No. B8580284
M. Wt: 210.18 g/mol
InChI Key: YHEHEVFHOZQFHC-UHFFFAOYSA-N
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Patent
US04263212

Procedure details

The reaction was carried out in the same manner as described in Example 21 except that 25 ml of 2-(methoxycarbonyl)furan and 0.939 g of methyl acrylate were used. Unreacted 2-(methoxycarbonyl)furan was removed from the obtained reaction solution by distillation under reduced pressure. Recrystallization of the solid residue gave 0.65 g of methyl β-(5-methoxycarbonyl-2-furyl)acrylate (4) (the yield was 28%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.939 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH:12]=[CH:11][C:10]([O:14][CH3:15])=[O:13])=[CH:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
COC(=O)C=1OC=CC1
Step Two
Name
Quantity
0.939 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed from the obtained reaction solution by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid residue

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(O1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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